2'-Deoxyguanosine-d2-1 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyguanosine-d2-1 (monohydrate) is a deuterium-labeled derivative of 2’-Deoxyguanosine monohydrate. This compound is an endogenous metabolite and is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-d2-1 (monohydrate) involves the incorporation of deuterium into the 2’-Deoxyguanosine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-d2-1 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyguanosine-d2-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2’-Deoxyguanosine-d2-1 (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the role of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-d2-1 (monohydrate) involves its incorporation into nucleic acids. The deuterium labeling allows for the tracking and quantification of the compound in various biological systems. This helps in understanding the metabolic pathways and the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of drugs .
Comparison with Similar Compounds
2’-Deoxyguanosine monohydrate: The non-deuterated form of the compound.
2’-Deoxyadenosine monohydrate: Another deoxyribonucleoside with a similar structure but different nucleobase.
2’-Deoxycytidine monohydrate: A deoxyribonucleoside with cytosine as the nucleobase.
Uniqueness: 2’-Deoxyguanosine-d2-1 (monohydrate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C10H15N5O5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-3,3-dideuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i1D2; |
InChI Key |
LZSCQUCOIRGCEJ-KGPNNXCLSA-N |
Isomeric SMILES |
[2H]C1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)[2H].O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.